4-Sulfanilamidosalicylic acid
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Overview
Description
4-Sulfanilamidosalicylic acid is a synthetic compound with the molecular formula C₁₃H₁₂N₂O₅S and a molecular weight of 308.31 g/mol . It is known for its antibacterial properties and is part of the sulfonamide class of compounds . This compound is also referred to as p-sulfanilamidosalicylic acid or 4-(p-aminobenzenesulfonamido)-2-hydroxybenzoic acid .
Preparation Methods
The synthesis of 4-sulfanilamidosalicylic acid typically involves the reaction of sulfanilamide with salicylic acid under specific conditions . The process can be summarized as follows:
Reaction of Sulfanilamide with Salicylic Acid: This involves the nucleophilic attack of the amino group of sulfanilamide on the carboxyl group of salicylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial production methods for sulfonamides generally involve the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but requires careful control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Sulfanilamidosalicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-Sulfanilamidosalicylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-sulfanilamidosalicylic acid involves the inhibition of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for DNA synthesis and cell division . By competitively inhibiting this enzyme, the compound effectively prevents bacterial growth and replication .
Comparison with Similar Compounds
4-Sulfanilamidosalicylic acid can be compared with other sulfonamide compounds such as sulfanilamide, sulfapyridine, and sulfathiazole . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications:
Sulfanilamide: Known for its antibacterial properties but has higher toxicity compared to its derivatives.
Sulfapyridine: Effective against pneumonia and used in the treatment of various bacterial infections.
Sulfathiazole: Widely used during World War II for treating infections in soldiers.
The uniqueness of this compound lies in its specific structure, which combines the properties of both sulfanilamide and salicylic acid, providing a broader spectrum of antibacterial activity and potential therapeutic applications .
Properties
CAS No. |
6202-21-7 |
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Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
4-[(4-aminophenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H12N2O5S/c14-8-1-4-10(5-2-8)21(19,20)15-9-3-6-11(13(17)18)12(16)7-9/h1-7,15-16H,14H2,(H,17,18) |
InChI Key |
CDUAVAXMQCAYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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